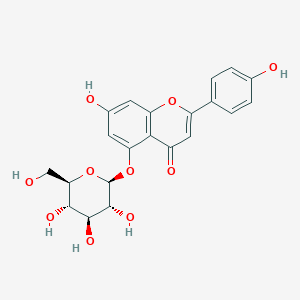

Apigenin 5-O-beta-D-glucopyranosid

Übersicht

Beschreibung

Apigenin 5-O-beta-D-glucopyranoside is a natural product found in Equisetum arvense, Carallia brachiata, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Neuroprotektives Mittel

Apigenin 5-O-beta-D-glucopyranosid: wurde als vielversprechendes neuroprotektives Mittel identifiziert. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, ermöglicht es ihm, antioxidative, entzündungshemmende, neurogene und neuroprotektive Wirkungen auszuüben, was es zu einer potenziellen Behandlung für neurodegenerative Erkrankungen macht . Es zeigt eine geringe Toxizität gegenüber normalen neuronalen Zellen, während es eine Zytotoxizität in Nervensystem-Krebszellen induziert, was auf einen gezielten Ansatz bei der Behandlung solcher Malignitäten hindeutet .

Antikrebsaktivität bei Nervensystemkrebs

Dieses Flavonoid hat ein erhebliches Potenzial bei der Behandlung von Nervensystemkrebs wie Glioblastom und Neuroblastom gezeigt. Es induziert einen Zellzyklusarrest und Apoptose, hemmt Migration, Invasion und Angiogenese und es wurde gezeigt, dass es synergistisch mit anderen Verbindungen zusammenwirkt, um diese Wirkungen zu verstärken .

Hemmung von Gebärmutterhalskrebs

Im Zusammenhang mit Gebärmutterhalskrebs, der mit dem humanen Papillomavirus (HPV) assoziiert ist, hat This compound inhibitorische Eigenschaften gezeigt. Rechenstudien deuten darauf hin, dass es eine signifikante Bindungsenergie gegenüber Proteinen aufweist, die an HPV-assoziiertem Gebärmutterhalskrebs beteiligt sind, was auf sein Potenzial als Inhibitor hindeutet .

Hemmung der DNA-Polymerase Theta

Die Verbindung zielt auch auf die DNA-Polymerase Theta ab, ein Protein, das an der Krebsentwicklung beteiligt ist. Molekular-Docking-Studien zeigen, dass This compound an dieses Enzym bindet, was auf eine Rolle in der Krebstherapie hindeutet, indem es möglicherweise DNA-Reparaturmechanismen hemmt, die von Krebszellen genutzt werden .

Pharmazeutische Forschung

This compound: wird in der pharmazeutischen Forschung aufgrund seiner vielfältigen therapeutischen Eigenschaften häufig verwendet. Es wird auf sein Potenzial in Arzneimittelformulierungen untersucht, insbesondere bei der Verbesserung der Bioverfügbarkeit und der gezielten Ansteuerung bestimmter Pfade in Krankheitskontexten .

Kosmetik und Gesundheitsprodukte

Über seine pharmazeutischen Anwendungen hinaus findet diese Verbindung Anwendung in der Kosmetikindustrie. Seine antioxidativen Eigenschaften sind in Hautpflegeprodukten von Vorteil, und seine gesundheitsfördernden Wirkungen machen es zu einer wertvollen Zutat in Nahrungsergänzungsmitteln .

Nanocarrier-Arzneimittel-Abgabesysteme

Jüngste Fortschritte in der Nanotechnologie haben zur Erforschung von This compound als Kandidat für Nanobetragsysteme geführt. Die Einkapselung dieser Verbindung in Liposomen oder Polylactid-co-Glycolid-Nanopartikeln hat sich gezeigt, dass sie ihre Funktionalität und Bioverfügbarkeit verbessert, was neue Wege für ihre Anwendung in gezielten Therapien eröffnet .

Synergistische therapeutische Wirkungen

Die Fähigkeit der Verbindung, synergistisch mit anderen therapeutischen Wirkstoffen zu arbeiten, ist ein bedeutender Bereich des Interesses. Studien haben gezeigt, dass This compound in Kombination mit anderen Medikamenten die Gesamttherapiewirkung verbessern kann, insbesondere im Zusammenhang mit der Krebsbehandlung

Wirkmechanismus

Target of Action

Apigenin 5-O-beta-D-glucopyranoside, a derivative of Apigenin, has been found to exhibit significant binding energy against the L1 protein in humans . It also has potential inhibitory effects on DNA polymerase theta .

Mode of Action

Apigenin 5-O-beta-D-glucopyranoside interacts with its targets, leading to various biochemical changes. For instance, it has been found to inhibit α-glucosidase and α-amylase, two key enzymes involved in starch digestion . It also triggers cell apoptosis, autophagy, and immune response, and inhibits cell cycle progress and cell migration and invasion by targeting multiple signaling pathways .

Biochemical Pathways

Apigenin 5-O-beta-D-glucopyranoside affects several biochemical pathways. It has been found to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . It also inhibits the activity of MMPs through anti-inflammation and anti-oxidative stress .

Pharmacokinetics

Studies on apigenin, the parent compound, suggest that it is systemically absorbed and recirculated by enterohepatic and local intestinal pathways when taken orally . Its bioavailability is in the region of 30%, and it reaches maximal circulating concentration after a time of 0.5–2.5h, with an elimination half-life averaging 2.52 ± 0.56h .

Result of Action

The molecular and cellular effects of Apigenin 5-O-beta-D-glucopyranoside’s action are diverse. It has antioxidative, anti-inflammatory, neurogenic, and neuroprotective effects . It also induces cytotoxicity on nervous system cancer cells via triggering several signal pathways and molecular targets . Its anticancer effects have been contributed to various mechanisms such as induction of cell cycle arrest and apoptosis, and inhibition of migration, invasion, and angiogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Apigenin 5-O-beta-D-glucopyranoside. For instance, the factors affecting protein-phenolic interactions are classified as internal factors (characteristics of proteins, types of phytochemicals, protein/phytochemical ratio) and external factors (temperature, pH, ionic strength, additional reagents, and other food components)

Biochemische Analyse

Biochemical Properties

Apigenin 5-O-beta-D-glucopyranoside has been shown to interact with various enzymes and proteins. It has inhibitory activity against the enzyme yeast α-glucosidase, with an IC50 value of 287.12 μM . This suggests that it may play a role in the regulation of carbohydrate metabolism.

Cellular Effects

Apigenin 5-O-beta-D-glucopyranoside has been reported to have various effects on cells. For instance, it has been shown to have antioxidant activity against reactive oxygen species (ROS) in vitro in a concentration-dependent manner . This suggests that it may play a role in protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of action of Apigenin 5-O-beta-D-glucopyranoside is not fully understood. It has been suggested that it exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it has been shown to inhibit the enzyme yeast α-glucosidase , which suggests that it may exert its effects through enzyme inhibition.

Temporal Effects in Laboratory Settings

It has been reported to have strong antioxidant activity against reactive oxygen species (ROS) in vitro in a concentration-dependent manner .

Metabolic Pathways

It has been shown to inhibit the enzyme yeast α-glucosidase , suggesting that it may be involved in the regulation of carbohydrate metabolism.

Eigenschaften

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPMFULXUJZHFG-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

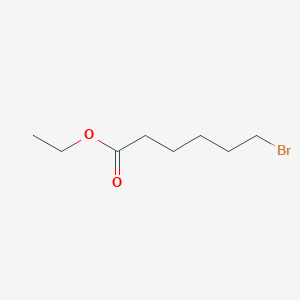

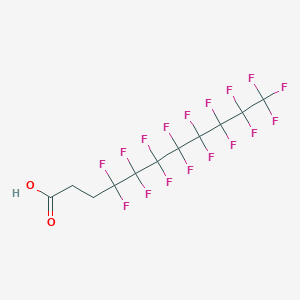

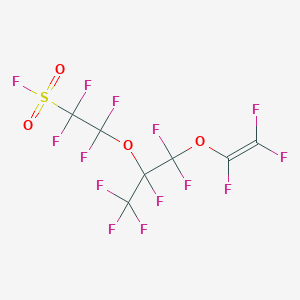

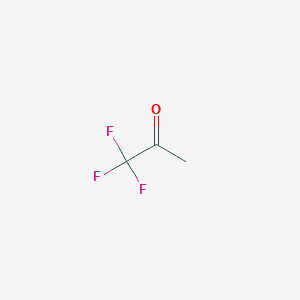

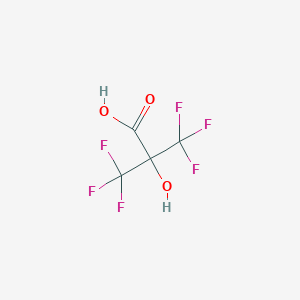

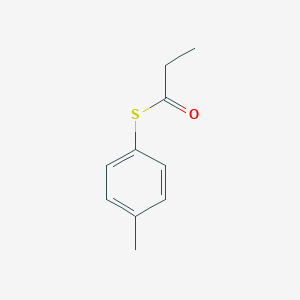

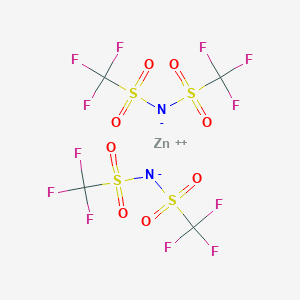

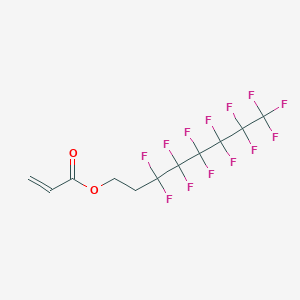

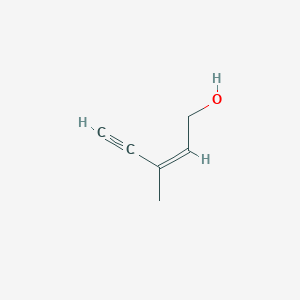

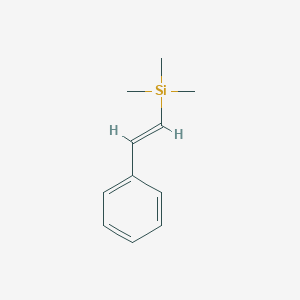

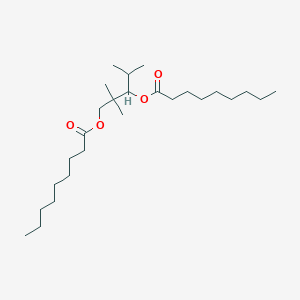

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings of the research regarding Apigenin derivatives and their interaction with the DNA polymerase theta receptor?

A1: The research utilizes computational methods to investigate the potential of Apigenin derivatives as inhibitors of the DNA polymerase theta receptor. While the abstract doesn't provide specific results, it suggests that these derivatives show promise in inhibiting this receptor, which could have implications for the treatment of human papillomavirus-associated cervical cancer. [] Further research, including in vitro and in vivo studies, would be needed to confirm these findings and explore the efficacy and safety of these derivatives.

Q2: How does the study employ computational chemistry to investigate Apigenin derivatives as potential inhibitors?

A2: The study likely utilizes molecular docking simulations to predict the binding affinity and interactions of Apigenin derivatives with the DNA polymerase theta receptor. [] These simulations can provide insights into the binding mode, key interacting residues, and potential structural modifications that could enhance the inhibitory activity of these compounds. Additionally, the research may employ quantitative structure-activity relationship (QSAR) studies to establish a correlation between the structural features of Apigenin derivatives and their inhibitory potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)

![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)